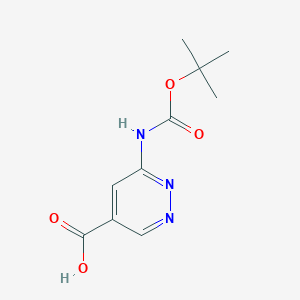
Ethyl 2-(4-isopropyl-1H-1,2,3-triazol-1-YL)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-isopropyl-1H-1,2,3-triazol-1-YL)acetate is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The presence of the triazole ring imparts unique properties to the compound, making it valuable in different fields such as pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-isopropyl-1H-1,2,3-triazol-1-YL)acetate typically involves a multi-step process. One common method is the “click chemistry” approach, which is known for its efficiency and selectivity. The process generally starts with the preparation of an azide and an alkyne, which then undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring . The reaction conditions often involve the use of a copper catalyst, a base, and a solvent such as water or an organic solvent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This method allows for better control over reaction conditions, higher yields, and reduced waste . The use of automated systems and reactors can further enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
Ethyl 2-(4-isopropyl-1H-1,2,3-triazol-1-YL)acetate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the triazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can yield triazole derivatives with modified functional groups .
科学研究应用
Ethyl 2-(4-isopropyl-1H-1,2,3-triazol-1-YL)acetate has a wide range of applications in scientific research:
作用机制
The mechanism of action of Ethyl 2-(4-isopropyl-1H-1,2,3-triazol-1-YL)acetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and engage in π-π stacking interactions with biological molecules, affecting their function . These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Ethyl 2-(4-isopropyl-1H-1,2,3-triazol-1-YL)acetate can be compared with other similar compounds, such as:
Ethyl 2-(4-methyl-1H-1,2,3-triazol-1-YL)acetate: This compound has a similar structure but with a methyl group instead of an isopropyl group, leading to different reactivity and properties.
Ethyl 2-(1H-1,2,4-triazol-1-YL)acetate: This compound contains a 1,2,4-triazole ring instead of a 1,2,3-triazole ring, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and reactivity compared to other triazole derivatives.
属性
IUPAC Name |
ethyl 2-(4-propan-2-yltriazol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-4-14-9(13)6-12-5-8(7(2)3)10-11-12/h5,7H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACHUISAKHUADQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(N=N1)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

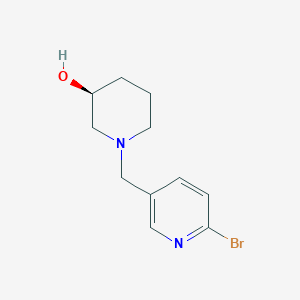
![(R)-3-[1-[[3-Chloro-7-fluoro-2-methyl-6-[2-(1-piperazinyl)-5-pyrimidinyl]-1,5-naphthyridin-4-yl]amino]ethyl]-4-fluorobenzonitrile](/img/structure/B13916309.png)

![7-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B13916327.png)
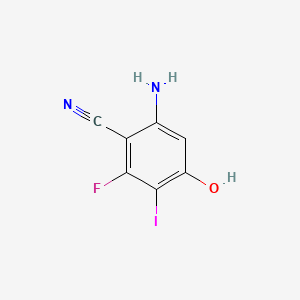
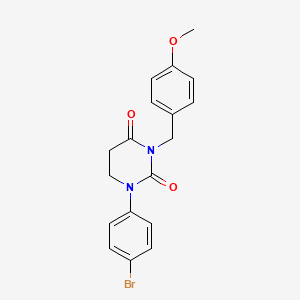
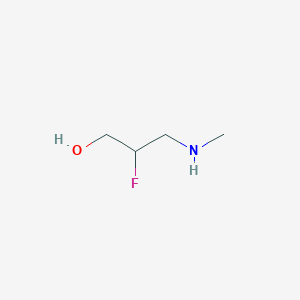

![tert-butyl (3aS,8bR)-4-amino-7-(trifluoromethyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B13916355.png)
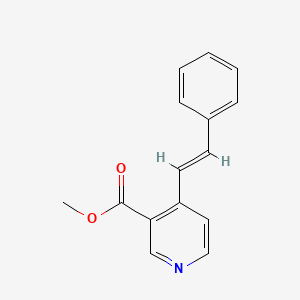
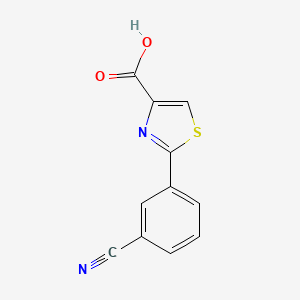
![4-fluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B13916369.png)
